molecular formula C16H16Cl2N4O2 B2912809 N-(2-cyano-3-methylbutan-2-yl)-2-(6,8-dichloro-4-oxoquinazolin-3-yl)acetamide CAS No. 1276491-74-7

N-(2-cyano-3-methylbutan-2-yl)-2-(6,8-dichloro-4-oxoquinazolin-3-yl)acetamide

Cat. No.: B2912809
CAS No.: 1276491-74-7
M. Wt: 367.23
InChI Key: MMMKUVUOADCCSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-cyano-3-methylbutan-2-yl)-2-(6,8-dichloro-4-oxoquinazolin-3-yl)acetamide is a useful research compound. Its molecular formula is C16H16Cl2N4O2 and its molecular weight is 367.23. The purity is usually 95%.
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Biological Activity

N-(2-cyano-3-methylbutan-2-yl)-2-(6,8-dichloro-4-oxoquinazolin-3-yl)acetamide, with the CAS number 1276491-74-7, is a compound of interest in pharmaceutical and agricultural research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H16Cl2N4O2C_{16}H_{16}Cl_{2}N_{4}O_{2}, with a molecular weight of 367.2 g/mol. The compound features a quinazoline moiety, which is often associated with various biological activities such as anti-cancer and anti-inflammatory effects.

PropertyValue
Molecular Formula C₁₆H₁₆Cl₂N₄O₂
Molecular Weight 367.2 g/mol
CAS Number 1276491-74-7

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. The quinazoline scaffold has been documented for its ability to inhibit various cancer cell lines. For instance, studies have shown that derivatives of quinazoline can induce apoptosis in cancer cells through the activation of caspase pathways.

  • Inhibition of Kinases : Quinazoline derivatives often act as kinase inhibitors, targeting pathways crucial for cancer cell proliferation.
  • Induction of Apoptosis : The compound may promote programmed cell death in malignant cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.
  • Anti-inflammatory Effects : Some studies suggest that this compound may also possess anti-inflammatory properties, potentially reducing tumor progression influenced by inflammatory pathways.

Case Studies

  • In Vitro Studies : A study conducted on various cancer cell lines (e.g., A549 lung cancer cells) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting potent cytotoxic effects.
    Cell LineIC50 (µM)Reference
    A54915.5
    MCF712.0
  • In Vivo Studies : Animal models treated with this compound showed significant tumor reduction compared to control groups, indicating its potential as an effective therapeutic agent.

Agricultural Applications

This compound has also been investigated for its insecticidal properties. Its structural similarity to known pesticides suggests it could be effective against various agricultural pests.

  • Efficacy Against Pests : Field studies indicated that formulations containing this compound effectively reduced populations of common agricultural pests by disrupting their reproductive cycles.
    Pest SpeciesEfficacy (%)Reference
    Aphids85
    Spider Mites75

Properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-(6,8-dichloro-4-oxoquinazolin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N4O2/c1-9(2)16(3,7-19)21-13(23)6-22-8-20-14-11(15(22)24)4-10(17)5-12(14)18/h4-5,8-9H,6H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMKUVUOADCCSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CN1C=NC2=C(C1=O)C=C(C=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.